Methyl 3-cyclopropylbenzoate
Overview
Description
Methyl 3-cyclopropylbenzoate is a chemical compound belonging to the class of benzoates. It is a colorless liquid with a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol. This compound has garnered significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-cyclopropylbenzoate can be synthesized through various methods. One common method involves the reaction of 3-cyclopropylbenzoic acid with methanol in the presence of a catalyst. The reaction typically requires heating under reflux conditions . Another method involves the esterification of 3-cyclopropylbenzoic acid with methanol using sulfuric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial settings to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyclopropylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-cyclopropylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-cyclopropylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents used under acidic or basic conditions.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents used in anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-cyclopropylbenzoic acid.
Reduction: 3-cyclopropylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyclopropylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of methyl 3-cyclopropylbenzoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing various signaling pathways . Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Methyl benzoate: A simple ester of benzoic acid, used as a flavoring agent and in organic synthesis.
Ethyl 3-cyclopropylbenzoate: Similar to methyl 3-cyclopropylbenzoate but with an ethyl ester group, used in similar applications.
3-cyclopropylbenzoic acid: The parent acid of this compound, used in the synthesis of various derivatives.
Uniqueness: this compound is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it valuable in various chemical reactions and applications .
Properties
IUPAC Name |
methyl 3-cyclopropylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRWUOLENFUPHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573947 | |
Record name | Methyl 3-cyclopropylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148438-02-2 | |
Record name | Methyl 3-cyclopropylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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